molecular formula C21H21N3O5S B2984424 Methyl 3-(3-((3-methoxybenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946253-63-0

Methyl 3-(3-((3-methoxybenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2984424
CAS No.: 946253-63-0
M. Wt: 427.48
InChI Key: VMRARDOYODDPDC-UHFFFAOYSA-N
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Description

Methyl 3-(3-((3-methoxybenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinazoline core, which is known for its biological activity, making it a subject of interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-((3-methoxybenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazoline Core: This step often involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Thioxo Group: The thioxo group can be introduced via a reaction with Lawesson’s reagent or phosphorus pentasulfide.

    Attachment of the Methoxybenzyl Group: This step involves the nucleophilic substitution of a halogenated quinazoline derivative with 3-methoxybenzylamine.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinazoline core or the methoxybenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further modifications, making it useful in the synthesis of heterocyclic compounds.

Biology

The quinazoline core is known for its biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties. This makes the compound a potential candidate for drug development and biological studies.

Medicine

Due to its potential biological activities, this compound could be explored for therapeutic applications. Research may focus on its efficacy and safety as a pharmaceutical agent.

Industry

In material science, the compound’s unique structure could be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(3-((3-methoxybenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can inhibit certain enzymes, while the thioxo group may interact with metal ions or other biomolecules. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anti-cancer agents.

    Thioxo Compounds: Similar compounds include thiosemicarbazones, which have shown various biological activities.

Uniqueness

What sets Methyl 3-(3-((3-methoxybenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 3-[3-[(3-methoxyphenyl)methylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-28-15-5-3-4-13(10-15)12-22-18(25)8-9-24-19(26)16-7-6-14(20(27)29-2)11-17(16)23-21(24)30/h3-7,10-11H,8-9,12H2,1-2H3,(H,22,25)(H,23,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRARDOYODDPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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